molecular formula C5H5NO4 B7967857 2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid

2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid

Cat. No.: B7967857
M. Wt: 143.10 g/mol
InChI Key: BZHYXXKRUXBJGT-UHFFFAOYSA-N
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Description

2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of both nitrogen and oxygen in the ring structure imparts unique reactivity and stability, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of amino alcohols with nitriles in the presence of a Lewis acid catalyst such as zinc chloride under anaerobic conditions . Another approach involves the regioselective cycloaddition of benzoyl azide with alkenes using a photocatalyst like ruthenium bipyridine chloride and phosphoric acid as an additive .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and reaction time are critical factors in optimizing industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to oxazolidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the ring act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazole derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted oxazoline derivatives depending on the reagents used.

Scientific Research Applications

2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique ring structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to oxazoline but with different reactivity.

    Thiazole: Contains sulfur instead of oxygen, exhibiting distinct chemical properties.

    Imidazole: Contains two nitrogen atoms, widely used in pharmaceuticals and agrochemicals.

Uniqueness: 2-Oxo-5-methyl-4-oxazoline-4-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-methyl-2-oxo-3H-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-2-3(4(7)8)6-5(9)10-2/h1H3,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHYXXKRUXBJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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